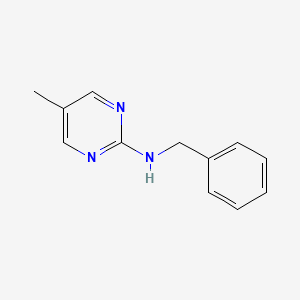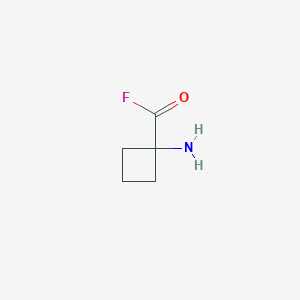
1-Aminocyclobutane-1-carbonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminocyclobutane-1-carbonyl fluoride is an organic compound with the molecular formula C5H8FNO. It is a derivative of cyclobutane, featuring an amino group and a carbonyl fluoride group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Aminocyclobutane-1-carbonyl fluoride can be synthesized through several methods. One common approach involves the fluorination of 1-aminocyclobutane-1-carboxylic acid. This process typically employs reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions to replace the carboxyl group with a carbonyl fluoride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. Electrochemical fluorination is one such method, where the compound is subjected to electrolysis in the presence of hydrogen fluoride (HF) to achieve the desired fluorination .
Analyse Des Réactions Chimiques
Types of Reactions
1-Aminocyclobutane-1-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: Reduction of the carbonyl fluoride group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Products include nitroso and nitro compounds.
Applications De Recherche Scientifique
1-Aminocyclobutane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-aminocyclobutane-1-carbonyl fluoride involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclobutane-1-carboxylic acid: This compound is structurally similar but lacks the fluorine atom.
1-Aminocyclopropane-1-carboxylic acid: Another analog with a smaller ring structure.
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane ring but have different functional groups.
Uniqueness
1-Aminocyclobutane-1-carbonyl fluoride is unique due to the presence of both an amino group and a carbonyl fluoride group on the cyclobutane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C5H8FNO |
|---|---|
Poids moléculaire |
117.12 g/mol |
Nom IUPAC |
1-aminocyclobutane-1-carbonyl fluoride |
InChI |
InChI=1S/C5H8FNO/c6-4(8)5(7)2-1-3-5/h1-3,7H2 |
Clé InChI |
NWBAQVYKHWUCDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C(=O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)](/img/structure/B12272437.png)

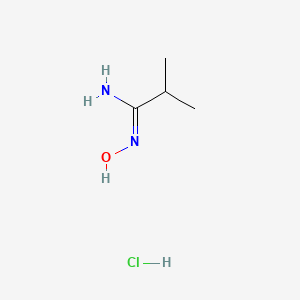
![(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12272473.png)
![5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12272480.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane](/img/structure/B12272486.png)
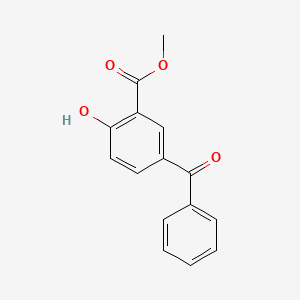
![Benzene, [[(6-iodohexyl)oxy]methyl]-](/img/structure/B12272491.png)
![(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B12272495.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B12272505.png)
![1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272506.png)
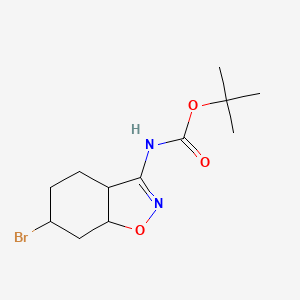
![4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12272521.png)
